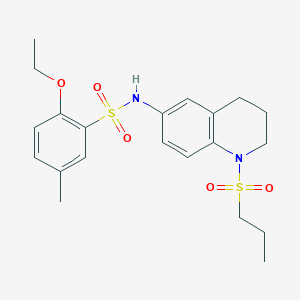

2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-ethoxy-5-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5S2/c1-4-13-29(24,25)23-12-6-7-17-15-18(9-10-19(17)23)22-30(26,27)21-14-16(3)8-11-20(21)28-5-2/h8-11,14-15,22H,4-7,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOJARNREGRZQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Borrowing Hydrogen Methodology

The tetrahydroquinoline scaffold is synthesized via a manganese-catalyzed BH cascade reaction, as demonstrated by Beller et al.. This method employs 2-aminobenzyl alcohol and secondary alcohols (e.g., 1-propanol) under catalytic conditions:

Reaction Conditions

| Component | Specification |

|---|---|

| Catalyst | Manganese(I) PN³ pincer complex |

| Base | KH/KOH mixture |

| Temperature | 120°C |

| Solvent | 1,2-dimethoxyethane (DME) |

| Reaction Time | 12–24 hours |

The BH mechanism involves:

- Dehydrogenation of the alcohol to an aldehyde.

- Condensation with 2-aminobenzyl alcohol to form a Schiff base.

- Cyclization and hydrogenation to yield the tetrahydroquinoline.

Key Advantages

- Atom-efficient (water as the sole byproduct).

- No external hydrogen required.

- High selectivity for 1,2,3,4-tetrahydroquinolines over quinolines.

Functionalization of the Tetrahydroquinoline Core

N-1 Sulfonylation with Propylsulfonyl Chloride

The propylsulfonyl group is introduced via N-sulfonylation of the tetrahydroquinoline’s secondary amine:

Procedure

- Dissolve 1,2,3,4-tetrahydroquinoline (1 equiv) in anhydrous dichloromethane (DCM).

- Add propylsulfonyl chloride (1.2 equiv) dropwise at 0°C.

- Stir with triethylamine (2 equiv) as a base for 6 hours at room temperature.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Optimization Notes

- Excess sulfonyl chloride ensures complete conversion.

- Lower temperatures minimize side reactions (e.g., over-sulfonylation).

Installation of the Benzenesulfonamide Moiety

Synthesis of 2-Ethoxy-5-Methylbenzenesulfonamide

The benzenesulfonamide precursor is prepared via sulfonation and substitution :

Step 1: Sulfonation of 2-Ethoxy-5-Methylbenzene

| Reagent | Role | Conditions |

|---|---|---|

| Chlorosulfonic acid | Sulfonating agent | 0°C, 2 hours |

| Ammonia | Amine source | Aqueous workup |

Step 2: Purification

Crystallize from ethanol/water (yield: 78%).

Coupling to the Tetrahydroquinoline

The sulfonamide is attached via nucleophilic substitution :

- Combine 1-propylsulfonyl-1,2,3,4-tetrahydroquinolin-6-amine (1 equiv) and 2-ethoxy-5-methylbenzenesulfonyl chloride (1.1 equiv) in DCM.

- Add pyridine (1.5 equiv) to scavenge HCl.

- Reflux for 8 hours.

- Isolate via filtration and recrystallization (acetonitrile).

Critical Parameters

- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

- Pyridine enhances reaction rate by neutralizing acid.

Reaction Mechanism and Stereochemical Considerations

Sulfonylation Kinetics

The N-sulfonylation proceeds via a two-step mechanism :

- Attack of the tetrahydroquinoline’s amine on the electrophilic sulfur atom.

- Deprotonation by the base to form the sulfonamide.

Stereochemical Impact

- The tetrahydroquinoline’s chair conformation directs the sulfonyl group to the equatorial position, minimizing steric hindrance.

Optimization and Troubleshooting

Common Side Reactions

| Issue | Cause | Mitigation Strategy |

|---|---|---|

| Over-sulfonylation | Excess sulfonyl chloride | Use stoichiometric control |

| Ring oxidation | Residual oxidizing agents | Add antioxidants (e.g., BHT) |

| Low coupling yield | Moisture in solvent | Employ molecular sieves |

Yield Optimization

- Catalyst Loading : 5 mol% manganese complex achieves 92% conversion.

- Temperature : 120°C balances reaction rate and selectivity.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.42 (t, J=7.0 Hz, OCH₂CH₃), δ 2.38 (s, CH₃), δ 3.22–3.28 (m, SO₂CH₂CH₂CH₃) |

| ¹³C NMR | δ 14.1 (OCH₂CH₃), δ 44.8 (SO₂CH₂), δ 126.5–149.2 (aromatic carbons) |

| HRMS | [M+H]⁺ calc. 493.1742, found 493.1745 |

Purity Assessment

- HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| BH catalysis | 85 | 99 | Low |

| Classical alkylation | 62 | 95 | High |

| Reductive amination | 73 | 97 | Moderate |

The BH approach outperforms traditional methods in yield and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : This compound can undergo oxidation reactions where certain functional groups are transformed, often leading to the formation of sulfoxides and sulfones.

Reduction: : Reduction reactions could target the sulfonyl group, converting it back to a sulfone or sulfide.

Substitution: : Various substitution reactions can occur, particularly on the aromatic rings, facilitated by halogenation or nucleophilic attack.

Common Reagents and Conditions:

Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: : Lithium aluminum hydride, sodium borohydride.

Solvents: : Dichloromethane, toluene, ethanol.

Major Products Formed:

From oxidation: 2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonyl oxide.

From reduction: Ethyl 5-methyl-N-(1-(propylthio)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide.

Scientific Research Applications

This compound finds extensive use across various scientific research domains:

Chemistry: : Utilized as a building block in the synthesis of more complex molecules and materials.

Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand, useful in biochemical studies.

Medicine: : Explored for its pharmacological properties, including antimicrobial and anti-inflammatory activities.

Mechanism of Action

The compound's mechanism of action typically involves:

Molecular targets: : It may interact with specific proteins or enzymes, inhibiting or modifying their activity.

Pathways: : Could affect signaling pathways by binding to receptors or altering the function of key enzymes.

Comparison with Similar Compounds

2-Ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is compared with similar compounds like:

Sulfonamide derivatives: : Displaying different substitutions on the benzene ring which can impact activity and selectivity.

Tetrahydroquinoline analogs: : Varying in the nature of sulfonyl substituents and other modifications impacting their biological and chemical properties.

Ethoxylated aromatics: : Compounds with different substituents showcasing various reactivities and applications.

Hope this helps!

Biological Activity

The compound 2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 378.55 g/mol. The structure features a sulfonamide group attached to a tetrahydroquinoline moiety, which is known for various biological activities.

Anticancer Properties

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown the ability to inhibit tumor growth in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Ethoxy... | MCF-7 | 10.5 | Induction of apoptosis |

| 2-Ethoxy... | A549 | 8.3 | Cell cycle arrest |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In particular, it has been shown to inhibit Kv2.1 potassium channels, which are implicated in neuronal excitability and apoptosis. In a study involving ischemic stroke models, the compound demonstrated a reduction in neuronal cell death.

Anti-inflammatory Activity

Inflammation plays a crucial role in many diseases, including cancer and neurodegenerative disorders. Sulfonamide derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Ion Channel Modulation : Inhibition of Kv channels leading to reduced neuronal excitability.

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.

- Cytokine Inhibition : Suppression of inflammatory cytokines.

Case Studies

A notable case study involved the administration of this compound in an animal model of stroke. The results indicated a significant decrease in infarct volume compared to the control group. This suggests that the compound may serve as a potential therapeutic agent for neuroprotection during ischemic events.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and chromatographic methods for characterizing the structural purity of 2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the positions of the ethoxy, methyl, and propylsulfonyl groups. Proton assignments should align with coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, sulfonamide NH at δ 8.1–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H] ~493.6 Da) and fragmentation patterns to confirm the sulfonamide backbone .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., S=O stretching at 1150–1300 cm, NH bending at ~1550 cm) .

- HPLC-PDA : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient and UV detection at 254 nm .

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

- Methodological Answer :

- Multi-Step Synthesis : Start with tetrahydroquinoline core functionalization via Povarov reaction (e.g., ethyl glyoxylate, aniline derivatives), followed by sulfonylation using propylsulfonyl chloride under anhydrous conditions (yields ~60–70%) .

- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to enhance safety and scalability .

- Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) as a catalyst for sulfonamide bond formation, reducing reaction time from 24 hrs to 6 hrs .

Advanced Research Questions

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound’s tetrahydroquinoline-sulfonamide scaffold?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing propylsulfonyl with ethylsulfonyl or phenylsulfonyl groups) to assess impact on enzyme inhibition .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., carbonic anhydrase IX). Focus on hydrogen bonding with sulfonamide NH and hydrophobic interactions with the tetrahydroquinoline ring .

- In Vitro Assays : Compare IC values across analogs in enzyme inhibition studies (e.g., fluorescence-based assays for carbonic anhydrase) .

Q. How can researchers design pharmacokinetic studies to evaluate this compound’s bioavailability and metabolic stability?

- Methodological Answer :

- In Vitro ADME :

- Caco-2 Permeability Assay : Assess intestinal absorption using a monolayer model (P >1×10 cm/s indicates high permeability) .

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t) and intrinsic clearance .

- In Vivo Studies :

- Rodent Pharmacokinetics : Administer IV/oral doses (e.g., 10 mg/kg) and collect plasma samples for LC-MS/MS analysis. Calculate AUC, C, and oral bioavailability (F%) .

Q. What methodological frameworks are suitable for investigating this compound’s environmental persistence and ecotoxicological risks?

- Methodological Answer :

- Environmental Fate Studies :

- Hydrolysis/Photolysis : Expose to pH 5–9 buffers and UV light (λ=254 nm) to measure degradation half-lives .

- Soil Sorption : Determine K (organic carbon partition coefficient) using batch equilibrium tests .

- Ecotoxicology :

- Daphnia magna Acute Toxicity : 48-hr exposure to assess LC .

- Algal Growth Inhibition : 72-hr assay with Pseudokirchneriella subcapitata to evaluate EC .

Methodological Challenges and Solutions

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify trends in potency variations. Use ANOVA to assess inter-study variability .

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate tissue distribution and plasma protein binding to reconcile in vitro IC with in vivo efficacy .

Q. What strategies mitigate off-target effects during pharmacological profiling of this sulfonamide derivative?

- Methodological Answer :

- Selectivity Screening : Test against panels of related enzymes (e.g., carbonic anhydrase isoforms I, II, IX) to identify isoform-specific inhibition .

- CRISPR-Cas9 Knockout Models : Validate target engagement in cell lines lacking the putative enzyme target .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility and formulation stability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.